molecular formula C23H23ClN4O2 B2905001 N-(4-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251601-37-2

N-(4-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2905001
CAS No.: 1251601-37-2
M. Wt: 422.91
InChI Key: JLGHAXJGGAMAEO-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 4-chlorobenzyl group at the amide nitrogen and a 6-phenoxypyrimidin-4-yl moiety at the piperidine’s 1-position. Its molecular formula is C23H21ClN4O2, with a molecular weight of 420.90 g/mol.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2/c24-19-8-6-17(7-9-19)15-25-23(29)18-10-12-28(13-11-18)21-14-22(27-16-26-21)30-20-4-2-1-3-5-20/h1-9,14,16,18H,10-13,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGHAXJGGAMAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives under appropriate conditions.

    Attachment of the 4-chlorobenzyl group: This can be achieved through nucleophilic substitution reactions.

    Incorporation of the 6-phenoxypyrimidin-4-yl group: This step might involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Benzyl Group) Pyrimidine/Pyridine Substituent Reported Activity
Target Compound C23H21ClN4O2 420.90 4-chlorobenzyl 6-phenoxypyrimidin-4-yl Hypothetical (based on analogs)
N-(3-Chloro-4-fluorobenzyl)-... [] C23H22ClFN4O2 440.90 3-chloro-4-fluorobenzyl 6-phenoxypyrimidin-4-yl Undisclosed, likely kinase modulation
(R)-N-(4-fluorobenzyl)-... [] C28H28FN5O 477.56 4-fluorobenzyl 1-(naphthalen-1-yl)ethyl SARS-CoV-2 inhibition
N-(1-benzylpiperidin-4-yl)-... [] C28H33N5O2 471.60 Benzyl 6-phenoxypyrimidin-4-yl Undisclosed, larger size may reduce bioavailability

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-chlorobenzyl group in the target compound offers moderate lipophilicity compared to the 3-chloro-4-fluorobenzyl analog (), which may enhance membrane permeability but reduce metabolic stability due to increased halogenation .
  • The 4-fluorobenzyl group in ’s compound demonstrates that fluorine substitution can improve target binding in viral proteases, as seen in its anti-SARS-CoV-2 activity .

The benzylpiperidinyl substitution in increases molecular weight by ~50 g/mol compared to the target compound, which may negatively impact oral bioavailability .

Synthetic Considerations :

  • The synthesis of 4-chlorobenzyl-substituted compounds often involves alkylation with 4-chlorobenzyl halides (e.g., 4-chlorobenzyl bromide in ), followed by amide coupling to preserve stereochemical integrity .

Therapeutic Implications: Pyrimidine-based analogs (e.g., ’s pyrazole derivative) show antitumor activity, suggesting the target compound could similarly modulate kinase pathways . Conversely, phenoxy-pyrimidine motifs in and lack direct antiviral data but share structural overlap with kinase inhibitors like imatinib .

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